molecular formula C7H4BrClN2 B2383910 7-Bromo-6-chloro-1H-indazole CAS No. 1427361-92-9

7-Bromo-6-chloro-1H-indazole

Cat. No.: B2383910
CAS No.: 1427361-92-9
M. Wt: 231.48
InChI Key: CEFVPAPRHAPOLM-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

7-Bromo-6-chloro-1H-indazole has a wide range of scientific research applications:

Safety and Hazards

7-Bromo-6-chloro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The future directions for 7-Bromo-6-chloro-1H-indazole could involve further exploration of its medicinal properties for the treatment of various pathological conditions . Additionally, new synthetic methods could be developed to construct these heterocycles with better biological activities .

Mechanism of Action

Target of Action

7-Bromo-6-chloro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets, primarily PI3Kδ, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ, which is a key signaling molecule in various cellular processes .

Biochemical Pathways

The inhibition of PI3Kδ by this compound affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting this pathway, the compound can exert antiproliferative effects and induce apoptosis in cancer cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, permeability, and stability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been found to have potential therapeutic applications in the treatment of diseases such as hypertension, depression, inflammation, and bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and light conditions can impact the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and chlorination of 1H-indazole using reagents such as bromine and chlorine under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and other applications .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-1H-indazole
  • 6-Bromo-1H-indazole
  • 5-Chloro-1H-indazole

Comparison: Compared to similar compounds, 7-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms on the indazole ring. This unique arrangement can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVPAPRHAPOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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